![molecular formula C21H16N4O2S B2931397 2-(2-phenylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034264-00-9](/img/structure/B2931397.png)
2-(2-phenylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2-Phenylthiazole . 2-Phenylthiazole is a compound with the molecular formula C9H7NS . It’s used in the synthesis of various chemical compounds .
Synthesis Analysis
There are studies on the synthesis of similar compounds, such as 2-phenylthiazole-4-carboxamide derivatives . These compounds were synthesized as potential cytotoxic agents and evaluated against various human cancer cell lines .Molecular Structure Analysis
The molecular structure of similar compounds like 2-Phenylthiazole has been analyzed . The molecular formula of 2-Phenylthiazole is C9H7NS .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, a series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized as potential cytotoxic agents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-Phenylthiazole have been analyzed . For instance, the molecular weight of 2-Phenylthiazole is 161.23 g/mol .Scientific Research Applications
Antibacterial and Antifungal Activities
These compounds have shown promising antibacterial and antifungal activities. They have been tested against various plant pathogens such as Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae, Sclerotinia sclerotiorum, Rhizoctonia solani, Magnaporthe oryzae and Colletotrichum gloeosporioides .
Antitumor and Cytotoxic Activities
Thiazole derivatives, including these compounds, have been studied for their potential antitumor and cytotoxic activities . They have been synthesized and tested on various human tumor cell lines .
Antioxidant Activities
Thiazole derivatives have been found to exhibit antioxidant activities . This makes them potential candidates for the development of new antioxidant drugs.
Anti-inflammatory Activities
These compounds, as part of the thiazole derivatives, have shown anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases.
Antiviral Activities
Thiazole derivatives have been studied for their antiviral activities . This includes potential activity against HIV/AIDS .
Antihypertensive Activities
Thiazole derivatives have been found to exhibit antihypertensive activities . This suggests their potential use in the treatment of hypertension.
Neuroprotective Activities
Thiazole derivatives have been studied for their neuroprotective activities . This includes potential activity against Alzheimer’s disease .
Hepatoprotective Activities
Thiazole derivatives have been found to exhibit hepatoprotective activities . This suggests their potential use in the treatment of liver diseases.
Mechanism of Action
Target of Action
It’s known that phenylthiazole derivatives have been studied for their antibacterial and antifungal potencies against various pathogens .
Mode of Action
It’s known that the biological activity of thiazole derivatives can be significantly affected by the substituents on the thiazole ring .
Biochemical Pathways
Phenylthiazole derivatives have been shown to exhibit antibacterial and antifungal activities, suggesting they may interfere with the biochemical pathways essential for the growth and survival of these microorganisms .
Result of Action
The compound has been shown to exhibit moderate-to-excellent antibacterial and antifungal activities against six plant pathogens . For instance, one of the compounds in the series was found to have remarkable antibacterial activity against R. solanacearum, and another compound displayed excellent antifungal activity against S. sclerotiorum .
Future Directions
properties
IUPAC Name |
5-(2-phenyl-1,3-thiazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c26-20-15-12-24(11-9-16(15)22-18-8-4-5-10-25(18)20)21(27)17-13-28-19(23-17)14-6-2-1-3-7-14/h1-8,10,13H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDJDWKCVPNUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931314.png)
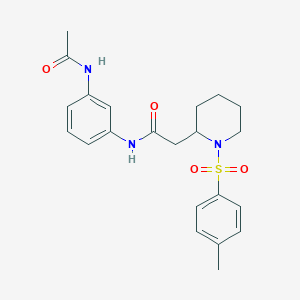
![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/no-structure.png)
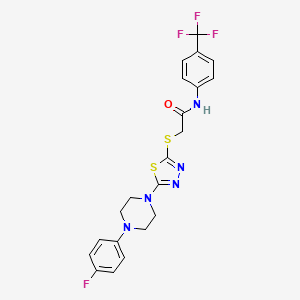

![N-(3-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931324.png)
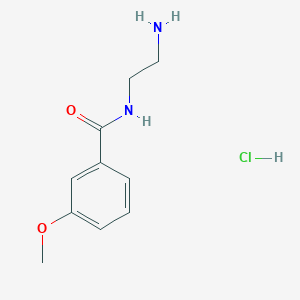
![N-(2,6-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931328.png)
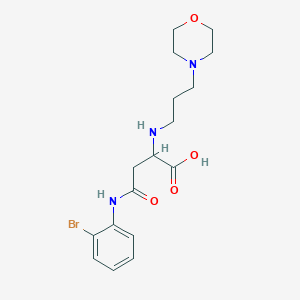

![N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931334.png)
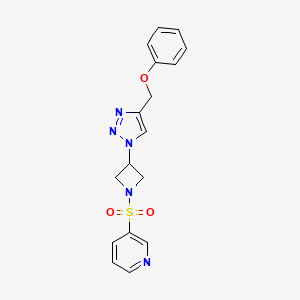

![N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2931337.png)